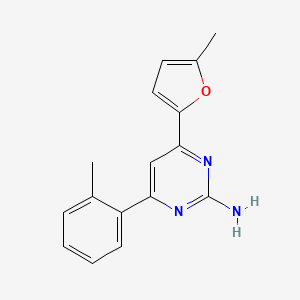
4,6-Bis(2-methylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Bis(2-methylphenyl)pyrimidin-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .
Molecular Structure Analysis
The molecular formula of this compound is C18H17N3 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Mechanism of Action
Target of Action
The primary targets of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
The compound exhibits antitrypanosomal and antiplasmodial activities, indicating its potential to inhibit the growth of the targeted organisms .
Biochemical Pathways
Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound interferes with the life cycle of the targeted organisms, disrupting their growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Advantages and Limitations for Lab Experiments
The use of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine(2-MPP) in laboratory experiments has several advantages. It is a synthetic compound, which means that it is readily available and can be easily synthesized in the laboratory. It is also a relatively simple compound, which makes it easier to study its structure-activity relationships. In addition, it has been used to study the effects of different substituents on the pharmacological properties of drugs and to design new compounds with improved pharmacological properties.
However, there are some limitations to using this compound(2-MPP) in laboratory experiments. The compound is not well understood, so it is difficult to predict its effects on different proteins and receptors. In addition, the mechanism of action of the compound is not well understood, so it is difficult to determine how it will affect the biochemical and physiological processes of the body.
Future Directions
There are several potential future directions for the study of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine(2-MPP). One potential direction is to further study the structure-activity relationships of the compound. This could help to identify new compounds with improved pharmacological properties. Another potential direction is to study the mechanism of action of the compound. This could help to better understand how the compound affects the biochemical and physiological processes of the body. Finally, further research could be done to study the effects of different substituents on the pharmacological properties of this compound(2-MPP). This could help to identify new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine(2-MPP) can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylhydrazine with pyrimidin-2-amine in an aqueous solution at a pH of 8.5. The reaction results in the formation of this compound and an aqueous solution of the intermediate product, 4-methylbenzoylhydrazine. The intermediate product is then reacted with pyrimidin-2-amine in an aqueous solution at a pH of 8.5, resulting in the formation of this compound and an aqueous solution of 4-methylbenzoylhydrazine. The final step involves the reaction of 4-methylbenzoylhydrazine with an aqueous solution of this compound at a pH of 8.5, resulting in the formation of this compound and an aqueous solution of 4-methylbenzoylhydrazine.
Scientific Research Applications
4,6-Bis(2-methylphenyl)pyrimidin-2-amine(2-MPP) has been studied for its potential use in drug design. It has been used as a model compound for studying the structure-activity relationships of various pharmaceuticals. It has been used to study the effects of different substituents on the pharmacological properties of drugs and to design new compounds with improved pharmacological properties. In addition, it has been used to study the effects of chiral centers on the pharmacological properties of drugs. Furthermore, it has been used to study the binding of drugs to different proteins and receptors.
Safety and Hazards
properties
IUPAC Name |
4,6-bis(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-7-3-5-9-14(12)16-11-17(21-18(19)20-16)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQSQLLLUUYODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)



